Prostate-specific membrane antigen 617 (PSMA-617), also known as vipivotide tetraxetan, is a small molecule that specifically targets prostate-specific membrane antigen (PSMA). [] PSMA is a type II transmembrane protein overexpressed on prostate cancer cells. [, ] PSMA-617 acts as a ligand that selectively binds to PSMA, making it a crucial tool in prostate cancer research, specifically in the fields of imaging and targeted therapy. [, , ]
Expanding Applications: Research is underway to explore the utility of PSMA-617 in other malignancies where PSMA expression is present, like glioblastoma. [, ]
Personalized Medicine: Develop methods for personalized dosimetry and treatment planning based on individual patient characteristics and tumor biology to optimize treatment efficacy and safety. [, ]
References:[1] https://www.semanticscholar.org/paper/9e4fcbafac5fefbcce58b71fab0251e664334628 [] https://www.semanticscholar.org/paper/c83b5cd53a00c3bb35948656f283ffeb8fcb24ca [] https://www.semanticscholar.org/paper/26287fa26895d827c43fd50205dc7325978e8305 [] https://www.semanticscholar.org/paper/03149985da9bb5c0602937d2f52a91ef9aff576b[5] https://www.semanticscholar.org/paper/d82a7536bd70a2212e86c4fbfe69766073f58e9a[6] https://www.semanticscholar.org/paper/50de26bc6f548dab54ebc611a352099867494a02[7] https://www.semanticscholar.org/paper/78e7ad99cc326384d66b224b1a6daf6368710cce [] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[9] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[10] https://www.semanticscholar.org/paper/a3e20ea871c9625d0590a789a8b1a1ac3daccf9b[11] https://www.semanticscholar.org/paper/2db6856801760081300f4db5360b657107b4b8e6[12] https://www.semanticscholar.org/paper/360f8a1a3e1dab2716869992b16df08c3e46729d[13] https://www.semanticscholar.org/paper/494232d67c027ddf4e80e1835923e586f4fed91e [] https://www.semanticscholar.org/paper/70b1371ce075b555f2f533e64b2b4e45f0b84409 [] https://www.semanticscholar.org/paper/ae6020a52604b37acc6a701385f00b808936d00a [] https://www.semanticscholar.org/paper/bf3501c05ee7a9ac47e2e4a6fbdb66838925517c[17] https://www.semanticscholar.org/paper/eb391e648a2417bf9fc2648ec193fec20345645a[18] https://www.semanticscholar.org/paper/1fc26ffa1a90005231305b69bde848f86b052a1d[19] https://www.semanticscholar.org/paper/45b15597b1e1eead21c03b0bb40c6f6da473e41b[20] https://www.semanticscholar.org/paper/5b4ce223af094f9d0f7f63378b7622dc1994fdfa[21] https://www.semanticscholar.org/paper/e40fda948b4ca090e25addba92d630b14910034f[22] https://www.semanticscholar.org/paper/0965669ffa0be82b7fdd9782562955eecde40276[23] https://www.semanticscholar.org/paper/3d8b4337d4ff1045fab574ac6ebadad84e7763e6[24] https://www.semanticscholar.org/paper/336bfb5ba9d6522ee7ee03e972de69343aa4d6a6 [] https://www.semanticscholar.org/paper/5d50a4fa1cce5f07168b0651f92c92e0d5ff7929[26] https://www.semanticscholar.org/paper/692e24804255b015847452849cfb82942609d363[27] https://www.semanticscholar.org/paper/699fb6eb4f5d48c978a983697fcd9e77e37e814c[28] https://www.semanticscholar.org/paper/7b1040579ec759de8811efe225e458a64520c2fe [] https://www.semanticscholar.org/paper/7f074a616e8c602b2c769d34fe9293e7921047f1[30] https://www.semanticscholar.org/paper/b03525faa726bb59de25f647649c6c5e4a8ac37c
Lutetium (177Lu) vipivotide tetraxetan, commercially known as Pluvicto, is a radiopharmaceutical agent primarily used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer in adults. This compound is classified as a radioligand therapeutic agent, combining a radionuclide, lutetium-177, with a ligand that specifically targets PSMA, which is overexpressed in prostate cancer cells. The drug was first approved by the U.S. Food and Drug Administration on March 23, 2022, and subsequently received marketing authorization from the European Medicines Agency in December 2022 .
Lutetium (177Lu) vipivotide tetraxetan is classified under protein-based therapies and is categorized as a synthetic organic compound. It is designed to deliver targeted radiation to tumor cells expressing PSMA, thereby minimizing damage to surrounding healthy tissues. The compound's structure includes a DOTA moiety that serves as a chelating agent for the lutetium-177 radionuclide .
The synthesis of lutetium (177Lu) vipivotide tetraxetan involves several key steps:
The molecular structure of lutetium (177Lu) vipivotide tetraxetan can be described as follows:
The structural integrity and stability of this compound are critical for its function as a targeted therapeutic agent.
Lutetium (177Lu) vipivotide tetraxetan participates in specific chemical reactions upon administration:
These reactions highlight the mechanism by which this radiopharmaceutical exerts its therapeutic effects against prostate cancer .
The mechanism of action of lutetium (177Lu) vipivotide tetraxetan involves several steps:
This targeted approach minimizes collateral damage to surrounding healthy tissues while effectively treating metastatic prostate cancer .
The physical and chemical properties of lutetium (177Lu) vipivotide tetraxetan include:
Additional analyses have shown that its pharmacokinetics allow for effective targeting and retention within tumors while minimizing systemic exposure .
Lutetium (177Lu) vipivotide tetraxetan is primarily used in clinical settings for:
This compound represents a significant advancement in theranostics—combining diagnostics with therapeutic capabilities—by enabling precise targeting of cancer cells while providing therapeutic radiation directly to malignant tissues .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3